4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1227571-40-5
VCID: VC2751453
InChI: InChI=1S/C6H3F3INO/c7-6(8,9)4-3(12)1-2-11-5(4)10/h1-2H,(H,11,12)
SMILES: C1=CNC(=C(C1=O)C(F)(F)F)I
Molecular Formula: C6H3F3INO
Molecular Weight: 288.99 g/mol

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine

CAS No.: 1227571-40-5

Cat. No.: VC2751453

Molecular Formula: C6H3F3INO

Molecular Weight: 288.99 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine - 1227571-40-5

Specification

CAS No. 1227571-40-5
Molecular Formula C6H3F3INO
Molecular Weight 288.99 g/mol
IUPAC Name 2-iodo-3-(trifluoromethyl)-1H-pyridin-4-one
Standard InChI InChI=1S/C6H3F3INO/c7-6(8,9)4-3(12)1-2-11-5(4)10/h1-2H,(H,11,12)
Standard InChI Key AYVWPSXTZWZNEW-UHFFFAOYSA-N
SMILES C1=CNC(=C(C1=O)C(F)(F)F)I
Canonical SMILES C1=CNC(=C(C1=O)C(F)(F)F)I

Introduction

Chemical Identity and Structural Characteristics

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with multiple functional groups strategically positioned on the pyridine ring. This compound is also known by its IUPAC name 2-iodo-3-(trifluoromethyl)-1H-pyridin-4-one, which reflects its tautomeric form . The molecule features a pyridine ring with a hydroxyl group at position 4, an iodine atom at position 2, and a trifluoromethyl group at position 3, creating a densely functionalized heterocyclic structure.

The compound's chemical identity is well-established through various identification systems, as detailed in Table 1.

Chemical Identification Systems

IdentifierValue
CAS Number1227571-40-5
Molecular FormulaC₆H₃F₃INO
Molecular Weight288.99 g/mol
PubChem CID118704350
InChIInChI=1S/C6H3F3INO/c7-6(8,9)4-3(12)1-2-11-5(4)10/h1-2H,(H,11,12)
InChIKeyAYVWPSXTZWZNEW-UHFFFAOYSA-N
SMILESC1=CNC(=C(C1=O)C(F)(F)F)I

Table 1: Chemical identification parameters for 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine

Structural Features

The molecular structure of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine incorporates several key functional elements that contribute to its chemical reactivity and potential applications:

  • A pyridine heterocyclic core, providing a basic nitrogen atom

  • A hydroxyl group at position 4, which can participate in hydrogen bonding

  • An iodine atom at position 2, offering possibilities for substitution reactions

  • A trifluoromethyl group at position 3, contributing to the molecule's electronic properties and lipophilicity

This combination of functional groups creates a versatile molecular scaffold with multiple reactive sites that can be exploited in various chemical transformations and applications.

Physical and Chemical Properties

The physical and chemical properties of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine are essential for understanding its behavior in different environments and its potential applications in chemical synthesis and pharmaceutical development.

Physicochemical Properties

The compound exhibits several important physicochemical properties that influence its solubility, reactivity, and biological activities. Table 2 summarizes these properties.

PropertyValueSignificance
Molecular Weight288.99 g/molInfluences diffusion and transport properties
XLogP3-AA1.7Indicates moderate lipophilicity, affecting membrane permeability
Hydrogen Bond Donor Count1Contributes to intermolecular interactions and solubility
Hydrogen Bond Acceptor Count5Enhances potential for molecular recognition
Rotatable Bond Count0Suggests conformational rigidity
Topological Polar Surface Area29.1 ŲAffects passive molecular transport through membranes
Exact Mass288.92115 DaImportant for analytical identification
Complexity279Reflects structural complexity

Table 2: Physicochemical properties of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine

Chemical Reactivity

The chemical reactivity of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine is largely determined by its functional groups. The hydroxyl group at position 4 can participate in nucleophilic substitution reactions and can be derivatized to form esters, ethers, or undergo other transformations. The iodine atom at position 2 serves as an excellent leaving group, making this position susceptible to various substitution reactions, particularly metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Negishi couplings. The trifluoromethyl group at position 3 contributes electronic effects that influence reactivity and serves as a metabolically stable lipophilic group in drug design contexts .

Applications and Research Significance

The structural features of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine make it potentially valuable in several research and application areas.

Pharmaceutical Applications

Trifluoromethylated heterocycles, including pyridine derivatives, have gained significant attention in pharmaceutical chemistry for several reasons:

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, important factors in drug design

  • Halogenated pyridines serve as versatile scaffolds for constructing more complex structures

  • The hydroxyl functionality provides opportunities for additional derivatization and potential hydrogen bonding interactions with biological targets

  • Iodinated compounds can serve as radioligand precursors for imaging applications or as intermediates in the synthesis of radioactive tracers

Synthetic Building Block

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine can serve as a valuable synthetic intermediate in organic synthesis due to its multiple reactive sites:

  • The iodine position enables various metal-catalyzed cross-coupling reactions

  • The hydroxyl group allows for functionalization through esterification, etherification, or other transformations

  • The combination of these functional groups provides opportunities for selective sequential modifications to build complex structures

Structure-Activity Relationships

Understanding how the structural features of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine contribute to its chemical behavior and potential biological activities is essential for rational design in medicinal chemistry and materials science.

Contribution of Structural Elements

Each structural element of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine contributes specific properties:

  • The pyridine core provides a basic nitrogen atom that can participate in hydrogen bonding or coordinate with metals

  • The hydroxyl group at position 4 acts as both a hydrogen bond donor and acceptor

  • The iodine at position 2 serves as a reactive site for substitution reactions and adds steric bulk

  • The trifluoromethyl group at position 3 contributes lipophilicity and metabolic stability while exerting electronic effects on the pyridine ring

The combination of these elements creates a compound with a unique property profile that may be advantageous in specific applications.

Comparison with Related Compounds

4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine belongs to a family of halogenated, hydroxylated, trifluoromethylated pyridines. Comparison with structurally related compounds helps understand the impact of substitution patterns on properties and functions.

CompoundKey DifferencesPotential Impact on Properties
3-Hydroxy-4-iodo-2-(trifluoromethyl)pyridineDifferent position of hydroxyl and iodo groupsAltered hydrogen bonding pattern and reactivity profile
2-Chloro-4-iodo-3-(trifluoromethyl)pyridineChloro instead of hydroxyl groupDifferent reactivity, increased lipophilicity, decreased hydrogen bonding capacity

Table 3: Comparison of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine with related compounds

These structural variations can significantly impact chemical reactivity, physical properties, and potential biological activities, highlighting the importance of precise structural control in the design of functional pyridine derivatives.

Future Research Directions

Given the limited availability of specific research findings on 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine, several promising directions for future investigations can be identified.

Synthetic Methodology Development

Future research could focus on:

  • Developing efficient, scalable synthesis routes with high regioselectivity

  • Exploring green chemistry approaches to minimize environmental impact

  • Investigating flow chemistry methods for continuous production

  • Optimizing purification techniques to obtain high-purity material

Application-Focused Research

Potential application areas warranting further investigation include:

  • Evaluation as building blocks in medicinal chemistry programs

  • Assessment of biological activities including enzyme inhibition, receptor binding, or antimicrobial properties

  • Exploration as precursors for imaging agents or radioligands

  • Investigation as components in advanced materials including liquid crystals, organic electronics, or fluorescent probes

Structure-Property Relationship Studies

Systematic studies could be conducted to:

  • Correlate structural variations with physical properties

  • Establish quantitative structure-activity relationships for biological targets

  • Investigate the impact of substituent positions on reactivity patterns

  • Examine conformational preferences and their influence on molecular recognition events

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